molecular formula C11H23BrSi B12564760 (1-Bromooct-1-en-1-yl)(trimethyl)silane CAS No. 168558-90-5

(1-Bromooct-1-en-1-yl)(trimethyl)silane

Cat. No.: B12564760
CAS No.: 168558-90-5
M. Wt: 263.29 g/mol
InChI Key: JBSPMVUKKAURAC-UHFFFAOYSA-N
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Description

(1-Bromooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromine atom, an octenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-octenyl magnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction proceeds as follows:

1-Octenyl magnesium bromide+Trimethylsilyl chlorideThis compound\text{1-Octenyl magnesium bromide} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 1-Octenyl magnesium bromide+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Bromooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Addition Reactions: The double bond in the octenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Addition Reactions: Reagents such as bromine or hydrogen bromide are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

    Substitution Reactions: Products include (1-Hydroxyoct-1-en-1-yl)(trimethyl)silane or (1-Alkoxyoct-1-en-1-yl)(trimethyl)silane.

    Addition Reactions: Products include 1,2-dibromo derivatives or bromoalkanes.

    Reduction Reactions: Products include octane or octene derivatives.

Scientific Research Applications

(1-Bromooct-1-en-1-yl)(trimethyl)silane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Bromooct-1-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the octenyl group are key sites for chemical reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromovinyl)trimethylsilane
  • (1-Bromomethyl)cyclopropyl(trimethyl)silane
  • Bromotrimethylsilane

Uniqueness

(1-Bromooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of the octenyl group, which provides additional reactivity and versatility compared to simpler bromosilanes. The combination of the bromine atom and the trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

168558-90-5

Molecular Formula

C11H23BrSi

Molecular Weight

263.29 g/mol

IUPAC Name

1-bromooct-1-enyl(trimethyl)silane

InChI

InChI=1S/C11H23BrSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

JBSPMVUKKAURAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C([Si](C)(C)C)Br

Origin of Product

United States

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